molecular formula C8H14O2S2 B1606612 1,4-Butanedithiol diacetate CAS No. 6633-90-5

1,4-Butanedithiol diacetate

Cat. No.: B1606612
CAS No.: 6633-90-5
M. Wt: 206.3 g/mol
InChI Key: MEQLOUCDKZRWAO-UHFFFAOYSA-N
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Description

1,4-Butanedithiol diacetate is an organosulfur compound with the molecular formula C8H14O2S2. . This compound is characterized by its two acetylsulfanyl groups attached to a butane backbone. It is a colorless liquid with a distinct odor and is soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butanedithiol diacetate can be synthesized through the acetylation of 1,4-butanedithiol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction proceeds as follows:

HS(CH2)4SH+2(CH3CO)2OCH3COS(CH2)4SC(O)CH3+2CH3COOHHS(CH_2)_4SH + 2(CH_3CO)_2O \rightarrow CH_3COS(CH_2)_4SC(O)CH_3 + 2CH_3COOH HS(CH2​)4​SH+2(CH3​CO)2​O→CH3​COS(CH2​)4​SC(O)CH3​+2CH3​COOH

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,4-Butanedithiol diacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can be reduced back to 1,4-butanedithiol.

    Substitution: The acetyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the acetyl groups.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Regeneration of 1,4-butanedithiol.

    Substitution: Formation of thioethers or thioesters depending on the nucleophile used.

Scientific Research Applications

1,4-Butanedithiol diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-butanedithiol diacetate involves the formation of thioester bonds. These bonds are formed through the reaction of the thiol groups with acylating agents. The compound can act as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new chemical bonds. This property makes it useful in various synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanedithiol: The parent compound with two thiol groups.

    1,4-Butanediol: A related compound with two hydroxyl groups instead of thiol groups.

    Dithiothreitol: A similar compound with a different backbone structure.

Uniqueness

1,4-Butanedithiol diacetate is unique due to its acetylated thiol groups, which provide different reactivity compared to its parent compound, 1,4-butanedithiol. The acetyl groups make it more stable and less prone to oxidation, which is advantageous in certain synthetic applications .

Properties

IUPAC Name

S-(4-acetylsulfanylbutyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S2/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQLOUCDKZRWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCCSC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30984945
Record name S,S'-Butane-1,4-diyl diethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30984945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6633-90-5
Record name NSC51708
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51708
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S,S'-Butane-1,4-diyl diethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30984945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Butanedithiol diacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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